molecular formula C21H30Cl2N6O4 B2803733 Xanthine amine congener (dihydrochloride)

Xanthine amine congener (dihydrochloride)

Cat. No.: B2803733
M. Wt: 501.4 g/mol
InChI Key: KGNTWECSNGWFKE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Xanthine amine congener (dihydrochloride), also known as XAC, is a potent antagonist for both Adenosine A1 and A2 receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in many physiological processes.

Mode of Action

XAC interacts with its targets, the Adenosine A1 and A2 receptors, by binding to these receptors and blocking their activity . The IC50 values, which represent the concentration of XAC required to inhibit 50% of the receptors, are 1.8 nM for A1 and 114 nM for A2 receptors .

Biochemical Pathways

Adenosine receptors are known to be involved in a wide range of biological processes, including inflammation, neurotransmission, and smooth muscle contraction . By blocking these receptors, XAC could potentially affect these processes.

Pharmacokinetics

It’s known that the compound is more potent as a convulsant when administered via infusion at a dosage of 398 mg/kg . It has no effects when administered via an intraperitoneal (i.p.) injection, with the seizure threshold exceeding 1000 mg/kg . This suggests that the route of administration can significantly impact the bioavailability and effects of XAC.

Result of Action

XAC acts as a convulsant agent in mouse models . This means that it can induce seizures, which are rapid and uncontrolled electrical discharges in the brain. This effect is likely due to its antagonistic action on adenosine receptors, which play a role in regulating neuronal excitability.

Action Environment

The action of XAC can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, could potentially influence the compound’s interaction with its targets.

Biochemical Analysis

Biochemical Properties

Xanthine amine congener (dihydrochloride) is known to interact with adenosine receptors, specifically the A1 and A2B subtypes . It acts as an antagonist, meaning it binds to these receptors and inhibits their activity . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The interaction of Xanthine amine congener (dihydrochloride) with adenosine receptors can have significant effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the activity of adenosine receptors, Xanthine amine congener (dihydrochloride) can modulate the cellular responses that these receptors are involved in.

Molecular Mechanism

Xanthine amine congener (dihydrochloride) exerts its effects at the molecular level primarily through its interaction with adenosine receptors . As an antagonist, it binds to these receptors and inhibits their activity. This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Dosage Effects in Animal Models

In animal models, the effects of Xanthine amine congener (dihydrochloride) can vary with different dosages

Metabolic Pathways

Xanthine amine congener (dihydrochloride) is involved in purine metabolism, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Preparation Methods

The synthesis of Xanthine amine congener (dihydrochloride) involves several steps. One common method includes the functionalization of 1,3-dipropyl-8-phenylxanthine. The reaction conditions typically involve the use of solvents like DMSO and reagents such as PEG300 and Tween 80 .

Chemical Reactions Analysis

Xanthine amine congener (dihydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Xanthine amine congener (dihydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Xanthine amine congener (dihydrochloride) is unique due to its high affinity for adenosine receptors and its potent convulsant effects. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological profiles and applications .

Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNTWECSNGWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?

A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []

Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?

A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []

Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?

A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []

Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?

A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.

Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?

A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.

Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?

A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.

Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?

A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.

Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?

A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).

Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?

A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []

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